molecular formula C24H24N4O2 B6468675 4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one CAS No. 2640951-83-1

4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one

Cat. No.: B6468675
CAS No.: 2640951-83-1
M. Wt: 400.5 g/mol
InChI Key: CPRPOKVEYJQYAO-UHFFFAOYSA-N
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Description

1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest, with efforts being made to develop more eco-friendly, safe, and atom-economical approaches . Methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines can be complex and involve multiple steps . For example, one method involves the construction of trisubstituted 2-amino-1,8-naphthyridines via a multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .

Mechanism of Action

Target of Action

Compounds with a 1,8-naphthyridine core have been found to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that 1,8-naphthyridines can form hydrogen bonds with dna segments and amino acids from topoisomerase ii , which could potentially interfere with DNA replication and transcription, leading to cell death.

Biochemical Pathways

Given the potential interaction with dna and topoisomerase ii , it’s plausible that the compound could affect pathways related to DNA replication and cell division.

Result of Action

Given its potential interaction with dna and topoisomerase ii , it’s plausible that the compound could induce cell death by interfering with DNA replication and transcription.

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

Properties

IUPAC Name

4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c29-22-15-19(16-28(22)20-6-2-1-3-7-20)24(30)27-13-10-17(11-14-27)21-9-8-18-5-4-12-25-23(18)26-21/h1-9,12,17,19H,10-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRPOKVEYJQYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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